2-(benzenesulfonamido)-N-(4-phenylmethoxyphenyl)propanamide
Description
2-(benzenesulfonamido)-N-(4-phenylmethoxyphenyl)propanamide is a complex organic compound that features both benzyloxy and phenylsulfonyl groups attached to an alaninamide backbone
Properties
IUPAC Name |
2-(benzenesulfonamido)-N-(4-phenylmethoxyphenyl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O4S/c1-17(24-29(26,27)21-10-6-3-7-11-21)22(25)23-19-12-14-20(15-13-19)28-16-18-8-4-2-5-9-18/h2-15,17,24H,16H2,1H3,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXFNKANPZKFQPO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC=C(C=C1)OCC2=CC=CC=C2)NS(=O)(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(benzenesulfonamido)-N-(4-phenylmethoxyphenyl)propanamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach is to first synthesize 4-(benzyloxy)phenylacetic acid, which can be achieved through the reaction of benzyl alcohol with 4-hydroxyphenylacetic acid under acidic conditions . This intermediate is then coupled with phenylsulfonyl chloride in the presence of a base such as triethylamine to form the sulfonylated product. Finally, the alaninamide moiety is introduced through an amide coupling reaction using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of purification techniques such as crystallization and chromatography to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(benzenesulfonamido)-N-(4-phenylmethoxyphenyl)propanamide undergoes various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form a benzoic acid derivative.
Reduction: The sulfonyl group can be reduced to a sulfide under specific conditions.
Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO~4~) or chromium trioxide (CrO~3~) in acidic medium.
Reduction: Reagents like lithium aluminum hydride (LiAlH~4~) or sodium borohydride (NaBH~4~).
Substitution: Conditions involving Lewis acids like aluminum chloride (AlCl~3~) for Friedel-Crafts alkylation or acylation.
Major Products
Oxidation: Benzoic acid derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted aromatic compounds depending on the electrophile used.
Scientific Research Applications
2-(benzenesulfonamido)-N-(4-phenylmethoxyphenyl)propanamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-(benzenesulfonamido)-N-(4-phenylmethoxyphenyl)propanamide involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites, thereby blocking substrate access and catalytic activity. The phenylsulfonyl group can interact with amino acid residues in the enzyme’s active site, while the benzyloxy group may enhance binding affinity through hydrophobic interactions.
Comparison with Similar Compounds
Similar Compounds
N-[4-(benzyloxy)phenyl]glycinamide: Shares the benzyloxyphenyl moiety but differs in the amide linkage and lacks the sulfonyl group.
4-Benzyloxyphenylacetic acid: Contains the benzyloxyphenyl group but lacks the sulfonyl and alaninamide components.
Uniqueness
2-(benzenesulfonamido)-N-(4-phenylmethoxyphenyl)propanamide is unique due to the presence of both benzyloxy and phenylsulfonyl groups, which confer distinct chemical reactivity and biological activity. The combination of these functional groups allows for versatile applications in various fields of research.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
